molecular formula C13H7Cl2NO B184813 2-(3,4-Dichlorophenyl)benzoxazole CAS No. 3164-12-3

2-(3,4-Dichlorophenyl)benzoxazole

Cat. No.: B184813
CAS No.: 3164-12-3
M. Wt: 264.1 g/mol
InChI Key: DSLOEULHWIEJEX-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)benzoxazole is a synthetic benzoxazole derivative that serves as a valuable chemical scaffold in medicinal chemistry and drug discovery research. This compound is of significant interest in oncology research, where it has demonstrated moderate cytotoxic activity in vitro. Specifically, it has been investigated against the MCF-7 breast cancer cell line, exhibiting an IC50 value of 68.59 µg/mL . Its potential mechanism of action involves molecular targeting of methionyl-tRNA synthetase, a key enzyme in protein synthesis, as supported by in-silico docking studies . The benzoxazole core is a privileged structure in drug design, known for its ability to interact with diverse biological targets . Researchers are exploring this compound and its analogues to develop novel therapeutic agents, with recent studies indicating that substitutions on the benzoxazole ring and the pendant phenyl ring are critical for optimizing biological activity . Beyond oncology, the broader class of 2-arylbenzoxazole derivatives is a active area of investigation for antibacterial applications, particularly against Gram-negative and Gram-positive strains . This compound is provided exclusively for laboratory research to further explore these mechanisms and applications.

Properties

CAS No.

3164-12-3

Molecular Formula

C13H7Cl2NO

Molecular Weight

264.1 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)-1,3-benzoxazole

InChI

InChI=1S/C13H7Cl2NO/c14-9-6-5-8(7-10(9)15)13-16-11-3-1-2-4-12(11)17-13/h1-7H

InChI Key

DSLOEULHWIEJEX-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC(=C(C=C3)Cl)Cl

Other CAS No.

3164-12-3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound is compared below with two structurally related compounds containing halogenated aromatic substituents and heterocyclic cores.

Compound CAS Number Molecular Weight Core Structure Substituents Known/Potential Applications
2-(3,4-Dichlorophenyl)benzoxazole 3164-12-3 264.11 Benzoxazole 3,4-dichlorophenyl Intermediate for pharmaceuticals, agrochemicals (inferred)
Methazole 20816-12-0 Not provided Oxadiazolidine-dione 3,4-dichlorophenyl, methyl Herbicide (regulated under SARA Title III)
4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole Not provided Not provided Triazole 2,4-dichlorophenoxy groups Biological activity research (e.g., antimicrobial)

Key Comparative Analysis

  • In contrast, methazole contains an oxadiazolidine-dione ring, which is more polar and often associated with herbicidal activity due to its ability to disrupt plant enzyme systems . The triazole derivative from has a nitrogen-rich heterocycle, enhancing hydrogen-bonding capacity and bioavailability, making it suitable for antimicrobial applications .
  • However, methazole’s additional methyl group on the oxadiazolidine-dione ring may sterically hinder interactions, limiting its use to non-medicinal applications like herbicides . The dichlorophenoxy substituents in the triazole compound () introduce ether linkages, increasing solubility and reactivity toward nucleophilic targets .
  • Methazole’s synthesis likely involves cyclization of dichlorophenyl precursors with oxadiazolidine-dione intermediates. The triazole derivative in is synthesized via a condensation reaction between 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole and substituted benzaldehydes, followed by reflux and purification .
  • Regulatory and Safety Profiles: Methazole is listed under the Superfund Amendments and Reauthorization Act (SARA), indicating its regulatory significance as a hazardous substance . No such data is provided for this compound, suggesting it may have a less stringent safety profile.

Research Findings and Implications

  • Biological Activity: While direct studies on this compound are absent in the evidence, structurally related compounds exhibit notable properties.
  • Agrochemical Utility: Methazole’s classification as a herbicide underscores the role of dichlorophenyl-heterocycle hybrids in plant system disruption, a trait that could be leveraged in designing novel agrochemicals based on benzoxazole .
  • Synthetic Challenges: The evidence highlights the importance of solvent choice (e.g., absolute ethanol) and catalysts (e.g., glacial acetic acid) in synthesizing halogenated heterocycles, which may inform optimized routes for this compound production .

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